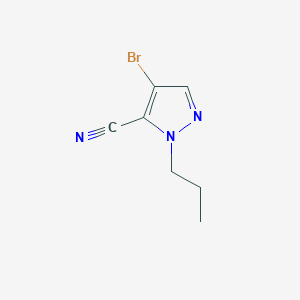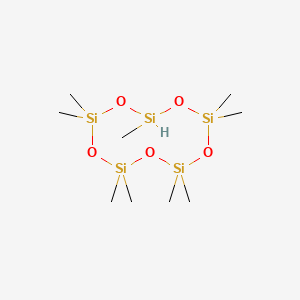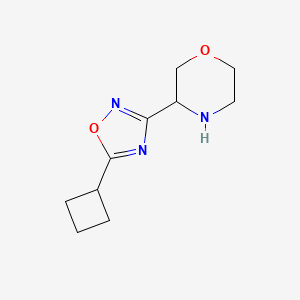
2-(3-Aminopropyl)thiazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopropyl)thiazol-4-ol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)thiazol-4-ol typically involves the reaction of thiourea with alpha-halocarbonyl compounds. One common method is the Hantzsch thiazole synthesis, where thiourea reacts with 3-chloro-2,4-pentanedione in ethanol under reflux conditions to form the thiazole ring . Another method involves the condensation of thioamides with 1,4-dibromo-2,3-butanedione in ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Aminopropyl)thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
科学的研究の応用
2-(3-Aminopropyl)thiazol-4-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the production of dyes, fungicides, and biocides.
作用機序
The mechanism of action of 2-(3-Aminopropyl)thiazol-4-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit topoisomerase II, leading to DNA double-strand breaks and cell death in cancer cells . Additionally, the compound can interfere with microbial cell wall synthesis, exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
2-Aminothiazole: Shares the thiazole ring structure but lacks the aminopropyl group.
4-Methylthiazole: Contains a methyl group instead of the aminopropyl group.
Thiazole-4-carboxylic acid: Has a carboxylic acid group at the 4-position instead of the hydroxyl group.
Uniqueness
2-(3-Aminopropyl)thiazol-4-ol is unique due to the presence of both the aminopropyl and hydroxyl groups, which enhance its reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various applications .
特性
分子式 |
C6H10N2OS |
|---|---|
分子量 |
158.22 g/mol |
IUPAC名 |
2-(3-aminopropyl)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C6H10N2OS/c7-3-1-2-6-8-5(9)4-10-6/h4,9H,1-3,7H2 |
InChIキー |
WYGKONLBCFKXNL-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)CCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11783803.png)


![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)





![3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11783866.png)
![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)


